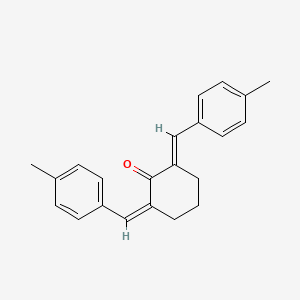
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is an organic compound characterized by the presence of two 4-methylbenzylidene groups attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-methylbenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone: Similar structure but with chlorine substituents.
(2Z,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone: Similar structure but with methoxy substituents.
Uniqueness
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is unique due to the presence of 4-methylbenzylidene groups, which impart specific chemical and biological properties. The methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Biologische Aktivität
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, also known by its CAS number 18989-35-0, is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H22O
- Molecular Weight : 302.41 g/mol
- Melting Point : 169-170 °C
- LogP : 5.523 (indicating high lipophilicity)
Mechanisms of Biological Activity
Research indicates that this compound exhibits diverse biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may help in reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage in cells.
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Fluorescent Properties : Recent research highlights its use as a fluorescent sensor for the detection of chromium ions in aqueous solutions. The compound exhibits significant fluorescence changes upon interaction with chromium ions, suggesting potential applications in environmental monitoring and biosensing technologies .
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited a dose-dependent increase in radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on its antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, showing promise as a natural antimicrobial agent for food preservation and medical applications .
Case Study 3: Fluorescent Sensing
A recent publication discussed the synthesis and characterization of this compound as a fluorescent sensor for chromium detection. The study highlighted its selectivity and sensitivity towards chromium ions in aqueous media, making it a potential candidate for environmental monitoring applications .
Summary of Biological Activities
Eigenschaften
Molekularformel |
C22H22O |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(2E,6Z)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14-,21-15+ |
InChI-Schlüssel |
CETXDHNPPYXEOF-TVGQLCNQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















